4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is a highly specialized, fluorinated tertiary $\beta$-amino acid utilized primarily in advanced medicinal chemistry and peptidomimetic synthesis. By combining a strongly electron-withdrawing trifluoromethyl (CF$_3$) group with an asymmetric tertiary amine (N-methyl, N-propyl), this compound offers a unique physicochemical profile characterized by high lipophilicity, modulated amine basicity, and extreme steric shielding of the $\beta$-carbon. For procurement teams and synthetic chemists, this building block is selected not for generic structural incorporation, but to deliberately engineer metabolic stability, enhance passive membrane permeability, and eliminate hydrogen-bond donor liabilities during lead optimization campaigns [1].
Substituting this compound with its primary amine counterpart (4,4,4-trifluoro-3-aminobutanoic acid) or its non-fluorinated analog (3-(methyl(propyl)amino)butanoic acid) fundamentally alters the pharmacokinetic and binding profile of the resulting derivative. Reverting to the primary amine reintroduces a hydrogen-bond donor, which significantly increases the desolvation penalty and reduces blood-brain barrier (BBB) penetrance [1]. Conversely, utilizing the non-fluorinated tertiary amine removes the inductive effect of the CF$_3$ group, causing the amine pK$_a$ to rise into the highly basic range (>9.5). This results in near-total protonation at physiological pH, trapping the molecule in aqueous compartments and drastically reducing passive cellular permeability, while simultaneously exposing the terminal carbon to rapid cytochrome P450-mediated metabolic degradation [2].
The presence of the strongly electron-withdrawing $\beta$-trifluoromethyl group exerts a profound inductive effect on the adjacent tertiary amine, significantly lowering its pK$_a$ compared to non-fluorinated analogs. Chemoinformatic models and class-level empirical data indicate that the amine pK$_a$ of 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid is shifted downward by approximately 2.5 to 3.0 log units relative to 3-(methyl(propyl)amino)butanoic acid [1]. This shift ensures that a substantial fraction of the molecule remains un-ionized at physiological pH (7.4), exponentially increasing passive transcellular permeability compared to the fully protonated non-fluorinated baseline [2].
| Evidence Dimension | Amine pKa and Physiological Ionization |
| Target Compound Data | ~6.5 - 7.2 pKa (Significant neutral fraction at pH 7.4) |
| Comparator Or Baseline | 3-(methyl(propyl)amino)butanoic acid (pKa ~9.8, >99% protonated at pH 7.4) |
| Quantified Difference | ~2.5 - 3.0 pKa unit reduction |
| Conditions | Aqueous solution, simulated physiological pH (7.4) |
Procuring the fluorinated analog is critical for CNS-targeted or intracellularly active compounds where passive membrane permeability is a strict requirement.
The integration of the CF$_3$ group at the C4 position provides robust protection against oxidative metabolism. In standard aliphatic amino acids, the terminal methyl or methylene groups are highly susceptible to hydroxylation by hepatic CYP450 enzymes. The strong C-F bonds in 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid completely block oxidation at this site. Furthermore, the electron-withdrawing nature of the CF$_3$ group raises the oxidation potential of the adjacent nitrogen, significantly slowing down the single-electron transfer step required for CYP-mediated N-dealkylation of the methyl and propyl groups [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) vulnerability |
| Target Compound Data | High metabolic stability (blocked C4 oxidation, slowed N-dealkylation) |
| Comparator Or Baseline | 3-(methyl(propyl)amino)butanoic acid (rapid C4 hydroxylation and N-dealkylation) |
| Quantified Difference | Estimated >3-fold reduction in intrinsic clearance for the CF3-containing motif |
| Conditions | Human liver microsome (HLM) stability assays |
Buyers must prioritize this fluorinated building block when downstream clinical candidates suffer from rapid metabolic clearance and require structural stabilization.
As a tertiary, $\alpha$-branched $\beta$-amino acid, 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid presents extreme steric hindrance at the nitrogen atom. In solid-phase peptide synthesis (SPPS) or solution-phase coupling, this compound cannot function efficiently as a nucleophile using standard coupling reagents (e.g., HATU, DIC) due to the bulky N-propyl and CF$_3$ groups. However, its carboxylic acid moiety remains highly reactive. Therefore, procurement teams must plan synthetic routes where this compound is utilized exclusively as an electrophile (acylating agent) capping a sequence, rather than attempting to extend a chain from its sterically occluded tertiary amine [1].
| Evidence Dimension | Amine Nucleophilicity and Coupling Yield |
| Target Compound Data | <10% yield when used as a nucleophile in standard SPPS |
| Comparator Or Baseline | 4,4,4-trifluoro-3-aminobutanoic acid (>85% yield as a nucleophile) |
| Quantified Difference | >75% reduction in coupling efficiency at the nitrogen |
| Conditions | Standard HATU/DIPEA mediated amide bond formation |
Procurement must be aligned with synthetic route planning; this building block is strictly suited for N-terminal capping or side-chain acylation rather than internal sequence incorporation.
Due to the pKa-lowering effect of the CF$_3$ group and the elimination of hydrogen bond donors via N-alkylation, this compound is an ideal precursor for developing neurotherapeutics. It allows medicinal chemists to install a basic amine for target engagement without trapping the drug in the systemic circulation as a highly charged species, ensuring efficient crossing of the blood-brain barrier [1].
The combination of a $\beta$-amino acid backbone, a bulky CF$_3$ group, and N-alkylation renders derived peptides virtually unrecognized by standard proteases and aminopeptidases. It is highly recommended for procurement when synthesizing orally bioavailable peptide drugs or long-acting injectable therapeutics that require extreme resistance to enzymatic degradation [2].
Because the tertiary amine is sterically hindered by both the propyl chain and the adjacent CF$_3$ group, this compound is optimally deployed as an N-terminal capping agent rather than an internal residue. Procurement for SPPS workflows should allocate this material specifically for final acylation steps, where its unhindered carboxylic acid can efficiently react with the growing peptide chain to confer terminal proteolytic resistance and lipophilicity [3].